molecular formula C10H12Cl2N2O2 B11529555 1-(2-Chloroethyl)-3-(5-chloro-2-methoxyphenyl)urea

1-(2-Chloroethyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B11529555
M. Wt: 263.12 g/mol
InChI Key: JJHRSFHJNBFGHE-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(5-chloro-2-methoxyphenyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group and a methoxyphenyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 5-chloro-2-methoxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-(5-chloro-2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-3-(5-chloro-2-methoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-(5-chloro-2-methoxyphenyl)urea can be compared with other similar compounds such as:

    1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-(2-Chloroethyl)-3-(5-chlorophenyl)urea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(2-Chloroethyl)-3-(5-methoxyphenyl)urea: Similar but without the chloro substituent on the phenyl ring, which may influence its properties.

The unique combination of the chloroethyl and methoxyphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12Cl2N2O2

Molecular Weight

263.12 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(5-chloro-2-methoxyphenyl)urea

InChI

InChI=1S/C10H12Cl2N2O2/c1-16-9-3-2-7(12)6-8(9)14-10(15)13-5-4-11/h2-3,6H,4-5H2,1H3,(H2,13,14,15)

InChI Key

JJHRSFHJNBFGHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCCl

Origin of Product

United States

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